molecular formula C13H20N2O2S2 B13968513 (R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13968513
M. Wt: 300.4 g/mol
InChI Key: LKYYCBYKOUSKAT-SNVBAGLBSA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butyl ester group and a thiazole-containing sulfanyl substituent.

Properties

Molecular Formula

C13H20N2O2S2

Molecular Weight

300.4 g/mol

IUPAC Name

tert-butyl (3R)-3-(1,3-thiazol-5-ylmethylsulfanyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15-5-4-10(7-15)18-8-11-6-14-9-19-11/h6,9-10H,4-5,7-8H2,1-3H3/t10-/m1/s1

InChI Key

LKYYCBYKOUSKAT-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SCC2=CN=CS2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=CS2

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

Step Description Reagents/Conditions Yield (%) Notes
1 Preparation of pyrrolidine intermediate with R-configuration Starting from chiral amino acid esters; cyclization via formic mixed anhydride or alkyl formate in presence of strong base ~46% Cyclization reaction forms the pyrrolidine ring; stereochemistry controlled by chiral starting material and reaction conditions
2 Introduction of thiazol-5-ylmethylsulfanyl group Nucleophilic substitution using thiazole-containing alkyl halides or thiol derivatives in polar aprotic solvents ~56% Polar aprotic solvents enhance nucleophilic substitution rates; temperature and catalyst choice critical for selectivity
3 Protection of pyrrolidine nitrogen as tert-butyl carboxylate (Boc) ester Reaction with tert-butyloxycarbonyl reagents under mild conditions High Boc-protection stabilizes the molecule and facilitates purification

Reaction Details

  • Cyclization Reaction: The cyclization to form the pyrrolidine ring is performed using formic mixed anhydride (such as formic anhydride or acetic formic anhydride) or alkyl formate. A strong base capable of removing the α-hydrogen is employed to facilitate ring closure. Acid addition can improve yield by stabilizing intermediates during cyclization.

  • Nucleophilic Substitution: The thiazole moiety is introduced via nucleophilic substitution of a suitable leaving group (e.g., halide) on a thiazol-5-ylmethyl derivative by the thiol or sulfanyl group on the pyrrolidine intermediate. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and reaction rate.

  • Boc Protection: The nitrogen atom of the pyrrolidine ring is protected using tert-butyloxycarbonyl (Boc) groups, typically by reaction with Boc anhydride or Boc chloride in the presence of a base such as triethylamine. This step is crucial for stabilizing the compound and preventing unwanted side reactions.

Representative Synthetic Scheme

(Schematic representation based on literature and patent data)

  • Starting Material: Chiral amino acid ester (e.g., (R)-pyrrolidine-2-carboxylic acid ester)
  • Cyclization: Treatment with formic mixed anhydride + strong base → pyrrolidine ring formation with R-configuration
  • Thiazole Introduction: Nucleophilic substitution with thiazol-5-ylmethyl halide or thiol derivative in DMF
  • Protection: Boc-protection of pyrrolidine nitrogen → final product (R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Analytical Data and Yield Summary

Parameter Value
Molecular Formula C13H20N2O2S2
Molecular Weight 300.4 g/mol
Stereochemistry (R)-configuration at pyrrolidine C-3
Typical Overall Yield Approximately 25-30% (cumulative from individual step yields)
Purity >95% (after purification by chromatography)

Research Findings and Optimization Notes

  • The stereochemical integrity of the pyrrolidine ring is maintained by starting from chiral amino acid esters and controlling reaction conditions during cyclization.

  • Use of polar aprotic solvents in the nucleophilic substitution step significantly improves reaction rates and yields.

  • Addition of acid during cyclization can enhance yield by stabilizing intermediates.

  • Boc-protection is a standard and efficient method to protect the pyrrolidine nitrogen, facilitating purification and storage.

  • Reaction temperatures are typically controlled between ambient to moderate heating (25–60 °C) depending on the step to balance reaction rate and selectivity.

  • Catalysts or additives are chosen to minimize side reactions such as hydrolysis or racemization.

Chemical Reactions Analysis

Types of Reactions

®-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

®-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Storage Conditions Notable Features
(R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Thiazole sulfanyl C₁₇H₂₄N₂O₂S₂ ~364.5 (estimated) Not provided Thiazole enhances metal-binding capacity; sulfanyl group may influence redox stability
(S)-3-(Pyrazin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrazine ether C₁₆H₂₃N₃O₃ 329.38 Not provided Pyrazine’s electron-deficient ring may improve solubility and π-π stacking
3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Chloropyrimidine amino C₁₄H₂₀ClN₃O₂ 305.78 Not provided Chlorine atom increases lipophilicity; pyrimidine supports hydrogen bonding
(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-... Thiazolidinylcarbonyl, phenylpyrazole C₂₇H₃₈N₆O₃S 526.69 2–8°C, sealed Thiazolidine and pyrazole moieties suggest potential kinase or protease inhibition

Key Observations:

Substituent Diversity :

  • The target compound’s thiazole sulfanyl group distinguishes it from analogs with pyrazine ethers (e.g., ) or chloropyrimidine amines (e.g., ). Thiazole’s sulfur and nitrogen atoms may enhance interactions with metal ions or cysteine residues in proteins.
  • In contrast, the phenylpyrazole-thiazolidine derivative incorporates a larger, more complex substituent, likely influencing its binding kinetics and metabolic stability.

Physicochemical Properties :

  • Molecular weights range from ~305 to 526, reflecting varying substituent bulk. Higher molecular weight analogs (e.g., ) may exhibit reduced cell permeability but improved target affinity.
  • Storage conditions for (2–8°C) suggest sensitivity to hydrolysis or thermal degradation, a common trait of tert-butyl esters.

Functional Implications :

  • Pyrazine and pyrimidine substituents (e.g., ) are often used to modulate solubility and electronic properties, critical for oral bioavailability.
  • The thiazolidinylcarbonyl group in could act as a prodrug moiety, releasing active thiols under physiological conditions.

Research Findings and Methodological Insights

While direct studies on the target compound are absent in the evidence, methodologies from related research provide context:

  • Molecular Docking : Tools like AutoDock Vina could predict binding modes of these compounds to targets such as MDM2 (a p53 regulator ). Thiazole and pyrimidine analogs may compete for hydrophobic pockets due to their planar heterocycles.
  • Synthetic Accessibility : The tert-butyl ester group in all listed compounds facilitates straightforward deprotection to free carboxylic acids, a common step in prodrug activation.

Biological Activity

(R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C13H20N2O2S2C_{13}H_{20}N_{2}O_{2}S_{2} with a molar mass of approximately 300.44 g/mol . This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available pyrrolidine derivatives and thiazole precursors. The process may include the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety and subsequent esterification to yield the final product. Specific reaction conditions can influence yield and purity, which are critical for biological evaluation.

Antimicrobial Activity

Research indicates that compounds similar to (R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine derivatives exhibit antimicrobial properties. For instance, studies have shown that thiazole-containing compounds can target Gram-positive bacteria effectively. In vitro assays demonstrated that certain thiazole derivatives possess Minimum Inhibitory Concentrations (MIC) values indicating significant antibacterial activity against strains such as Staphylococcus aureus and Corynebacterium difficile .

CompoundMIC (µg/mL)Target Organism
Thiazole derivative A32S. aureus
Thiazole derivative B64C. difficile

Anticancer Activity

The anticancer potential of (R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine derivatives has also been investigated. In cell line studies, particularly with A549 human lung cancer cells, these compounds demonstrated cytotoxic effects. For example, one study reported that a related compound reduced cell viability significantly compared to controls, suggesting a potent anticancer mechanism .

TreatmentCell Viability (%)Significance
Control100-
Compound X63.4p < 0.05
Compound Y21.2p < 0.001

The mechanisms underlying the biological activities of (R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine derivatives are not fully elucidated but may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various thiazole derivatives, researchers found that modifications in the thiazole ring significantly influenced antimicrobial potency against resistant strains .
  • Anticancer Studies : A series of experiments on A549 cells revealed structure-dependent anticancer activity, with specific substitutions enhancing efficacy . The incorporation of different functional groups was correlated with increased cytotoxicity.

Q & A

Q. What are the recommended synthetic strategies for preparing (R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route includes: (i) Formation of the thiazole ring via cyclization of thiourea derivatives or coupling with pre-formed thiazole intermediates. (ii) Introduction of the tert-butyl carbamate protecting group to the pyrrolidine nitrogen using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions. (iii) Thioether linkage formation via nucleophilic substitution or Mitsunobu reaction between a thiol-containing thiazole derivative and a brominated pyrrolidine intermediate.
  • Key considerations: Stereochemical control (R-configuration) during substitution steps and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry, tert-butyl group integration, and thioether linkage.
  • HPLC-MS : To assess purity (>95%) and molecular ion confirmation.
  • X-ray Crystallography : For absolute stereochemical assignment if chiral centers are ambiguous.
  • Elemental Analysis : To validate empirical formula (e.g., C, H, N, S content) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?

  • Methodological Answer :
  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) due to the tert-butyl ester and thiazole moieties. Test via gravimetric analysis in solvents like THF or acetonitrile.
  • Stability : Susceptible to acid-mediated deprotection (tert-butyl group) or oxidation (thioether). Store under inert atmosphere (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How can researchers design experiments to probe the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Stress Testing : Incubate the compound in buffers (pH 1–13) at 25°C/40°C, sampling at intervals (0, 24, 48 hrs).
  • Analysis : Monitor degradation via HPLC-UV/ELSD and identify byproducts using LC-MS/MS.
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life .

Q. What mechanistic insights can be derived from spectroscopic data during its synthesis or reactivity studies?

  • Methodological Answer :
  • NMR Kinetic Profiling : Track intermediates in real-time (e.g., thiolate anion formation during substitution).
  • IR Spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) to confirm Boc group integrity.
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to elucidate reaction pathways .

Q. How can contradictions in purity assays (e.g., HPLC vs. NMR) be resolved for this compound?

  • Methodological Answer :
  • Case Example : If HPLC indicates >98% purity but NMR shows impurities, consider:
    (i) Non-UV-active contaminants (e.g., inorganic salts).
    (ii) Stereoisomers undetectable by chiral HPLC.
  • Resolution : Combine multiple techniques (e.g., LC-MS with charged aerosol detection) and orthogonal purification (e.g., preparative TLC) .

Q. What strategies are recommended for functionalizing this compound to explore structure-activity relationships (SAR) in drug discovery?

  • Methodological Answer :
  • Thiazole Modifications : Introduce substituents via Suzuki-Miyaura coupling (e.g., aryl boronic acids).
  • Ester Hydrolysis : Remove the tert-butyl group (TFA/DCM) to generate a carboxylic acid for amide coupling.
  • Sulfanyl Replacement : Test selenoether or ether analogs to assess thioether’s role in bioactivity .

Q. How should researchers address discrepancies between computational predictions (e.g., logP, pKa) and experimental data?

  • Methodological Answer :
  • Validation : Compare predicted (e.g., ACD/Labs, ChemAxon) vs. experimental logP (shake-flask method) or pKa (potentiometric titration).
  • Error Source : Adjust for solvent effects or intramolecular H-bonding not modeled in software.
  • Case Study : If experimental logP is higher than predicted, assess aggregation or micelle formation in aqueous media .

Safety and Best Practices

Q. What precautions are essential for handling this compound given its structural analogs’ reactivity?

  • Methodological Answer :
  • Lab Safety : Use gloveboxes for air-sensitive steps (e.g., thiol oxidation).
  • Waste Disposal : Quench reactive intermediates (e.g., thiols) with oxidizing agents (e.g., NaOCl) before disposal.
  • Documentation : Maintain a reactivity log for batch-to-batch variability .

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